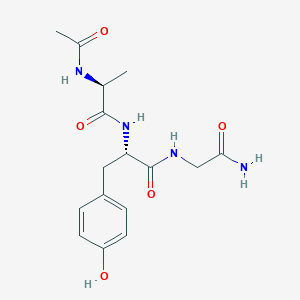
N-Acetyl-L-alanyl-L-tyrosylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-alanyl-L-tyrosylglycinamide is a synthetic peptide compound It is composed of the amino acids alanine, tyrosine, and glycine, with an acetyl group attached to the nitrogen atom of the alanine residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-tyrosylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-alanyl-L-tyrosylglycinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.
Oxidation: Oxidizing agents can modify the tyrosine residue, potentially forming dityrosine or other oxidized products.
Reduction: Reducing agents can affect disulfide bonds if present in the peptide structure.
Substitution: Specific functional groups in the peptide can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the specific substitution reaction desired.
Major Products Formed
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized tyrosine derivatives.
Reduction: Reduced peptide forms.
Substitution: Modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigating its potential as a therapeutic agent or drug delivery system.
Medicine: Exploring its role in disease models and potential therapeutic effects.
Industry: Utilizing its properties in the development of new materials or biochemical assays.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-alanyl-L-tyrosylglycinamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or other proteins. The acetyl group and the specific amino acid sequence can influence its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, or cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-tyrosine: A derivative of tyrosine with an acetyl group, used for its potential cognitive and mood-enhancing effects.
N-Acetyl-L-alanine: A derivative of alanine with an acetyl group, used in various biochemical applications.
N-Acetyl-L-glycine: A derivative of glycine with an acetyl group, used in biochemical research.
Uniqueness
N-Acetyl-L-alanyl-L-tyrosylglycinamide is unique due to its specific sequence of amino acids and the presence of an acetyl group. This structure may confer distinct biochemical properties, such as enhanced stability, solubility, or specific interactions with molecular targets.
Eigenschaften
CAS-Nummer |
52134-69-7 |
|---|---|
Molekularformel |
C16H22N4O5 |
Molekulargewicht |
350.37 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C16H22N4O5/c1-9(19-10(2)21)15(24)20-13(16(25)18-8-14(17)23)7-11-3-5-12(22)6-4-11/h3-6,9,13,22H,7-8H2,1-2H3,(H2,17,23)(H,18,25)(H,19,21)(H,20,24)/t9-,13-/m0/s1 |
InChI-Schlüssel |
RHJZQRXDWRLJMW-ZANVPECISA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)NC(=O)C |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)
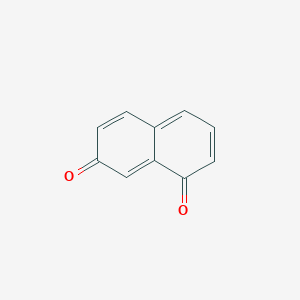
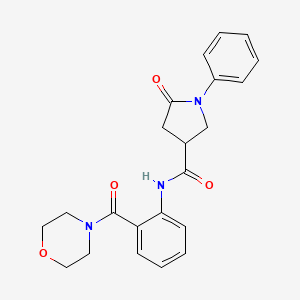
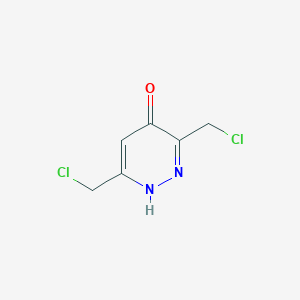

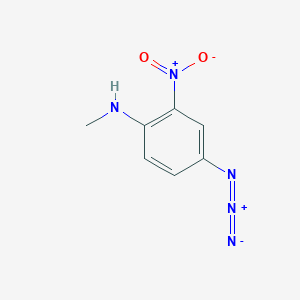
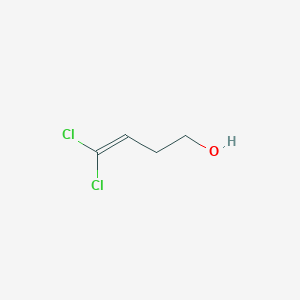
![2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B14660459.png)
![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)

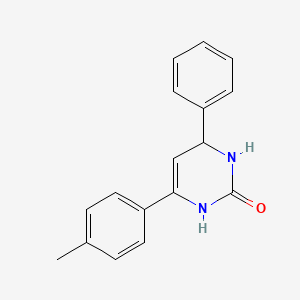
![2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene](/img/structure/B14660478.png)
